molecular formula C10H18N2O B1368935 Cyclopentyl(piperazin-1-yl)methanone CAS No. 64579-56-2

Cyclopentyl(piperazin-1-yl)methanone

Cat. No.: B1368935
CAS No.: 64579-56-2
M. Wt: 182.26 g/mol
InChI Key: CJQGSTFFFNJNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(piperazin-1-yl)methanone is a chemical compound with the molecular formula C10H18N2O . It has a molecular weight of 182.26300 .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C10H18N2O/c1-8(2)10(6-4-3-5-7-10)9(13)12-11/h8,11H,3-7H2,1-2H3 . The Canonical SMILES is CC©NC1(CCCC1)C(=O)N2CCNCC2 .

Scientific Research Applications

Anticancer and Antituberculosis Studies

Cyclopentyl(piperazin-1-yl)methanone derivatives have demonstrated significant potential in anticancer and antituberculosis studies. For instance, a series of derivatives synthesized using reductive amination methods exhibited notable in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014). This highlights the therapeutic potential of these compounds in combating serious diseases like cancer and tuberculosis.

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing promising results in in vitro testing against Mycobacterium tuberculosis. This study revealed that certain compounds in this class demonstrated low cytotoxicity and significant anti-mycobacterial potential, suggesting their use in treating tuberculosis (Pancholia et al., 2016).

CCR2 Antagonist Development

This compound derivatives have also been explored in the development of CCR2 antagonists. This includes the identification of compounds with improved cardiovascular profiles, crucial for treating diseases that involve the CCR2 receptor (Hughes et al., 2011).

Histamine H3 Receptor Antagonists

In the quest for new therapeutic agents, phenyl(piperazin-1-yl)methanones have been studied as histamine H3 receptor antagonists. This research led to the discovery of several promising lead compounds for wake-promoting activity, with two candidates advancing to clinical trials (Letavic et al., 2015).

Corrosion Inhibition

This compound derivatives have been investigated for their potential in preventing corrosion on mild steel in acidic mediums. These studies demonstrated the effectiveness of these compounds as corrosion inhibitors, which could be beneficial in industrial applications (Singaravelu & Bhadusha, 2022).

Tubulin Polymerization Inhibitors

These derivatives have shown potential as tubulin polymerization inhibitors. Compounds derived from tricyclic heterocycles were screened for their effects on tumor cell growth and tubulin polymerization, indicating their utility in cancer treatment (Prinz et al., 2017).

Anti-HIV-2 Activity

β-Carboline derivatives, including those with this compound structures, have been synthesized and evaluated for their inhibition activity against HIV strains. Certain analogues displayed selective inhibition of the HIV-2 strain, suggesting potential in HIV treatment (Ashok et al., 2015).

Neuroleptic Drug Investigation

The synthesis of this compound derivatives has been useful in investigating the properties of neuroleptic drugs, contributing to the understanding of these therapeutic agents (Caamaño et al., 1987).

Apoptosis Induction and Tubulin Polymerization Inhibition

A study involving substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates demonstrated their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. This underlines their potential in cancer therapy (Manasa et al., 2020).

Antimicrobial Activity

Pyridine derivatives, including those with this compound structures, have been synthesized and tested for antimicrobial activity. These compounds have shown variable and modest activity against bacteria and fungi, indicating their potential in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).

Properties

IUPAC Name

cyclopentyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQGSTFFFNJNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573520
Record name Cyclopentyl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64579-56-2
Record name Cyclopentyl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentanecarbonylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperazine hexahydrate (8.55 g, 44.0 mmol) was dissolved in absolute ethanol (50 ml) and then refluxed for 10 min. Cyclopentanecarbonyl chloride (5.83 g, 44 mmol) was added dropwise at 65° C. and the reaction mixture was refluxed for 30 min and then stirred at room temperature for 18 h. The reaction mixture was cooled, filtered and the filtrate was concentrated in vacuo to give ˜20 ml of solution. The concentrate was cooled and then filtered again. Ethanolic hydrogen chloride was added to the mother liquor, and the reaction mixture was concentrated to give a white solid, which was dissolved in water (15 ml). The solution was basified to pH 14 and the product was extracted with dichloromethane (7×50 ml). The extracts were dried, (Na2SO4) and concentrated to give the title compound as a yellowish residue, which was distilled to give the product (1.28 g, 7.0 mmol, 16%)
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Cyclopentyl(piperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Cyclopentyl(piperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Cyclopentyl(piperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
Cyclopentyl(piperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Cyclopentyl(piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.